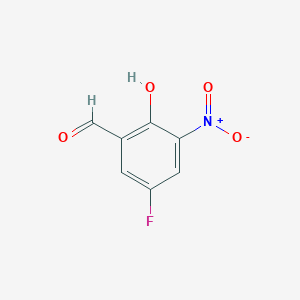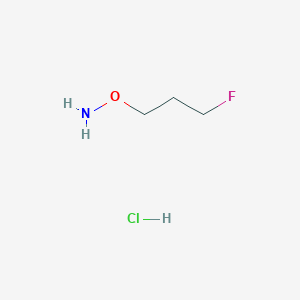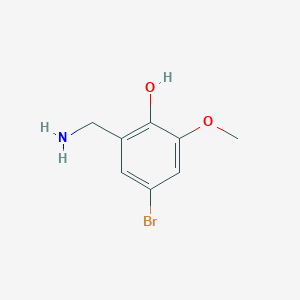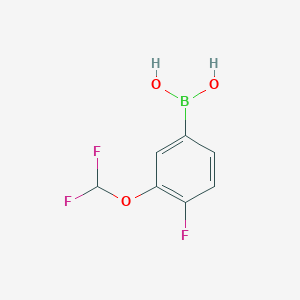![molecular formula C13H16BF3O2S B1499825 Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene CAS No. 1026796-07-5](/img/structure/B1499825.png)
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene
Overview
Description
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene (TFMTMDB) is an organic compound belonging to the class of trifluoromethylthio-benzenes. It is a colorless, volatile liquid that is mainly used as a reagent in organic synthesis. In addition, TFMTMDB has been studied for its potential applications in scientific research and in the development of new drugs.
Mechanism of Action
The mechanism of action of Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene is not yet fully understood. However, recent studies have shown that the compound has the ability to interact with proteins, enzymes, and other biological molecules, which may explain its potential applications in the development of new drugs. In addition, the compound has been shown to interact with the catalytic site of enzymes, which may explain its ability to act as a catalyst in asymmetric synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene are not yet fully understood. However, recent studies have shown that the compound has the ability to interact with proteins, enzymes, and other biological molecules, which may explain its potential applications in the development of new drugs. In addition, the compound has been shown to interact with the catalytic site of enzymes, which may explain its ability to act as a catalyst in asymmetric synthesis.
Advantages and Limitations for Lab Experiments
The main advantage of using Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene in lab experiments is its low cost and availability. In addition, the compound is easy to handle and can be stored at room temperature. However, the compound is volatile and can easily evaporate, which can lead to losses in the lab. Furthermore, the compound is toxic and should be handled with caution.
Future Directions
The potential applications of Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene in the development of new drugs are still being explored. The compound could be used to develop new antibiotics, antivirals, and anti-cancer agents. In addition, the compound could be used as a reagent in the synthesis of a wide range of compounds, including heterocycles, polymers, and organometallic compounds. Furthermore, the compound could be used to study the mechanism of action of enzymes, and to develop new catalysts for asymmetric synthesis.
Scientific Research Applications
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene has been used in scientific research as a reagent for the synthesis of a wide range of compounds, including heterocycles, polymers, and organometallic compounds. In addition, it has been used as a catalyst in asymmetric synthesis, and as a ligand for transition metal complexes. Furthermore, Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene has been studied for its potential applications in the development of new drugs, such as antibiotics, antivirals, and anti-cancer agents.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2S/c1-11(2)12(3,4)19-14(18-11)9-6-5-7-10(8-9)20-13(15,16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAKFDXTLNMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669751 | |
| Record name | 4,4,5,5-Tetramethyl-2-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene | |
CAS RN |
1026796-07-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




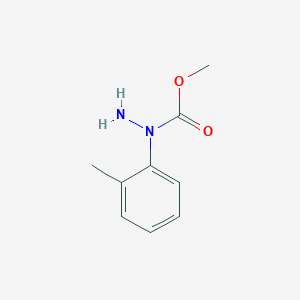
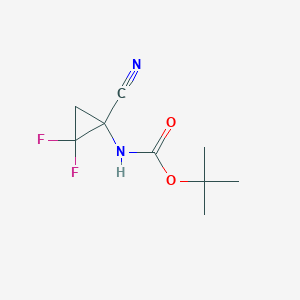
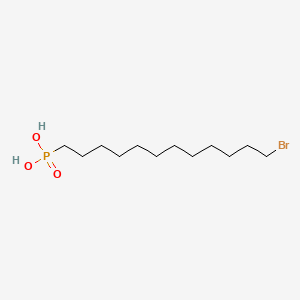
![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)



